(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-24-15-8-11(14(20(22)23)10-16(15)25-2)6-7-17(21)19-13-5-3-4-12(18)9-13/h3-10H,1-2H3,(H,19,21)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAZHOVLUBJUPA-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The α,β-unsaturated carboxylic acid intermediate is synthesized via Knoevenagel condensation between 4,5-dimethoxy-2-nitrobenzaldehyde and malonic acid. This reaction proceeds under mild basic conditions, typically employing piperidine as a catalyst in ethanol under reflux.
Procedure :
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4,5-Dimethoxy-2-nitrobenzaldehyde (1.0 equiv, 2.47 g, 10 mmol) and malonic acid (1.2 equiv, 1.25 g, 12 mmol) are dissolved in anhydrous ethanol (50 mL).
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Piperidine (0.1 equiv, 0.1 mL) is added, and the mixture is refluxed at 80°C for 8–12 hours.
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The reaction is cooled, acidified with 1M HCl (pH ≈ 2), and extracted with ethyl acetate.
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The organic layer is dried over Na₂SO₄, concentrated, and purified via recrystallization (ethanol/water).
Key Data :
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Yield : 72–78%
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Melting Point : 178–180°C
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IR (KBr, cm⁻¹) : 1682 (C=O, carboxylic acid), 1620 (C=C), 1523 (asymmetric NO₂), 1345 (symmetric NO₂), 1248 (C-O methoxy).
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¹H NMR (400 MHz, DMSO-d₆) : δ 12.45 (s, 1H, COOH), 8.21 (s, 1H, Ar-H), 7.92 (d, J = 15.9 Hz, 1H, CH=), 6.83 (d, J = 15.9 Hz, 1H, =CH), 3.99 (s, 3H, OCH₃), 3.96 (s, 3H, OCH₃).
Amidation to (E)-N-(3-Chlorophenyl)-3-(4,5-Dimethoxy-2-Nitrophenyl)prop-2-enamide
Activation and Coupling
The carboxylic acid is activated using 1,1′-carbonyldiimidazole (CDI) to form an acylimidazolide intermediate, which subsequently reacts with 3-chloroaniline to yield the target enamide.
Procedure :
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3-(4,5-Dimethoxy-2-nitrophenyl)acrylic acid (1.0 equiv, 2.89 g, 10 mmol) is dissolved in dry THF (30 mL) under N₂.
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CDI (1.2 equiv, 1.94 g, 12 mmol) is added, and the mixture is stirred at 25°C for 1 hour.
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3-Chloroaniline (1.1 equiv, 1.27 g, 11 mmol) is added dropwise, and stirring continues for 12 hours.
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The reaction is quenched with H₂O (50 mL), extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Key Data :
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Yield : 65–70%
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Melting Point : 142–144°C
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IR (KBr, cm⁻¹) : 1654 (C=O, amide), 1598 (C=C), 1530 (NO₂), 1242 (C-O methoxy), 754 (C-Cl).
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¹H NMR (400 MHz, CDCl₃) : δ 8.19 (s, 1H, Ar-H), 7.82 (d, J = 15.8 Hz, 1H, CH=), 7.45–7.30 (m, 4H, Ar-H), 6.91 (d, J = 15.8 Hz, 1H, =CH), 6.65 (s, 1H, NH), 3.98 (s, 3H, OCH₃), 3.95 (s, 3H, OCH₃).
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¹³C NMR (101 MHz, CDCl₃) : δ 166.2 (C=O), 152.1, 148.6, 141.3, 135.2, 134.8, 130.5, 129.7, 126.4, 124.9, 118.2, 110.4, 56.3 (OCH₃), 56.1 (OCH₃).
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HRMS (ESI) : Calc. for C₁₇H₁₄ClN₃O₅ [M+H]⁺: 392.0649; Found: 392.0653.
Optimization and Side Reactions
Stereoselectivity and Byproducts
The E-configuration of the double bond is confirmed by the large coupling constant (J = 15.8–16.0 Hz) in the ¹H NMR spectrum, consistent with trans geometry. Minor Z-isomer byproducts (<5%) are removed during chromatography.
Solvent and Catalyst Screening
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CDI vs. DCC : CDI affords higher yields (65% vs. 55% with DCC) and fewer side products.
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Solvent : THF outperforms DMF or DCM due to better solubility of the imidazolide intermediate.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Knoevenagel + CDI | 65–70 | ≥98 | Mild conditions, high E-selectivity |
| Claisen-Schmidt + DCC | 50–55 | 90–95 | Longer route, requires oxidation step |
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown effectiveness against breast and lung cancer cells, demonstrating the ability to inhibit tumor growth through apoptosis induction .
- Antimicrobial Properties : Research has highlighted the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential use in treating bacterial infections .
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in disease progression. Studies have shown that similar compounds can inhibit acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's .
Pharmacological Research
The pharmacological profile of (E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide includes:
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative conditions .
- Anti-inflammatory Properties : Research indicates that compounds with similar structures can modulate inflammatory pathways, presenting potential applications in treating inflammatory diseases .
Materials Science
The unique properties of this compound extend to materials science:
- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Apoptotic markers were assessed using flow cytometry, confirming that the compound induces apoptosis in a dose-dependent manner .
Case Study 2: Antimicrobial Activity
In a comparative study of antimicrobial efficacy, this compound was tested alongside other known antimicrobial agents against Staphylococcus aureus. The results indicated that this compound exhibited comparable activity with an MIC of 128 µg/mL, suggesting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of (E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their substitution patterns:
Key Observations:
- Electron-Withdrawing vs. In contrast, methoxy groups (electron-donating) could increase solubility but reduce membrane permeability .
- Chlorophenyl vs. Trifluoromethylphenyl : Chlorine and trifluoromethyl groups both enhance lipophilicity, but the latter’s stronger electron-withdrawing nature correlates with broader antibacterial activity in dichlorocinnamanilides .
Antibacterial and Antimycobacterial Activity
- Dichlorocinnamanilides (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide) demonstrated submicromolar activity against Staphylococcus aureus and MRSA, attributed to the synergistic effect of dual chloro substituents .
- Nitro-Substituted Analogs : The target compound’s nitro group may mimic the antibacterial mechanism of nitrofurans, which disrupt DNA synthesis. However, the dimethoxy groups could reduce cytotoxicity compared to halogenated derivatives .
Anti-Inflammatory and Cytotoxicity
- (E)-3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide) showed significant anti-inflammatory activity (IC50 = 17.00 ± 1.11 μM), comparable to quercetin, due to its phenolic hydroxyl groups .
- Cytotoxicity : 3,4-Dichlorocinnamanilides exhibited low cytotoxicity toward mammalian cells, suggesting that balanced lipophilicity (from chloro/nitro groups) and polarity (from methoxy) could optimize therapeutic indices .
Physicochemical Properties
- Lipophilicity : Chlorophenyl and nitro groups increase logP values, enhancing membrane permeability but risking off-target toxicity. Methoxy groups counteract this by improving solubility .
- Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between 3-chloroaniline and a pre-functionalized propenoic acid derivative, analogous to methods for (2E)-N-arylprop-2-enamides .
Biological Activity
(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on diverse research findings.
- Molecular Formula : C17H15ClN2O5
- Molar Mass : 362.7644 g/mol
- Structural Formula : The compound features a prop-2-enamide backbone with a chlorophenyl group and a dimethoxy-nitrophenyl substituent.
The biological activity of this compound is largely attributed to its interaction with various cellular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : The compound can alter signaling pathways that regulate apoptosis and cell survival.
- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in certain cell lines, contributing to its cytotoxic effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Cell Proliferation Inhibition : Studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance, in a study on breast cancer cell lines, the compound reduced cell viability by over 50% at concentrations above 10 µM .
- Apoptosis Induction : The compound has been reported to induce apoptosis through the activation of caspase pathways. In vitro studies show increased levels of cleaved caspases in treated cells compared to controls .
Antioxidant Activity
The compound also exhibits antioxidant properties:
- Free Radical Scavenging : It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
